molecular formula C8H15N3 B1355988 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanamine CAS No. 1005679-02-6

1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanamine

Número de catálogo: B1355988
Número CAS: 1005679-02-6
Peso molecular: 153.22 g/mol
Clave InChI: LBPWIVHXGHWTHG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanamine is a chemical compound with the molecular formula C9H17N3 and a molecular weight of 167.25 g/mol . This molecule features a 1-ethyl-3-methyl-1H-pyrazole core, a privileged scaffold in medicinal chemistry, substituted at the 4-position with an ethanamine functional group . The presence of both the heterocyclic ring and the flexible amine chain makes it a valuable intermediate for synthetic and pharmaceutical chemistry . Heterocyclic compounds like this pyrazole derivative are of significant interest in drug discovery, with over 85% of all FDA-approved drugs containing a heterocyclic moiety . These structures are known to impart favorable physical characteristics and enhance biological activity in pharmacological molecules . As a secondary amine, this compound can serve as a versatile building block for the synthesis of more complex molecules, potentially for use in agrochemical or materials science research . This product is offered for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. All technical information must be verified by qualified personnel prior to use.

Propiedades

IUPAC Name

1-(1-ethyl-3-methylpyrazol-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-4-11-5-8(6(2)9)7(3)10-11/h5-6H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPWIVHXGHWTHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Cyclocondensation and Functionalization Approach

A common and practical synthetic route starts with the formation of the pyrazole core via cyclocondensation of hydrazine derivatives with 1,3-diketones or β-ketoesters. For this compound:

  • Step 1: Pyrazole Ring Formation
    Ethyl acetoacetate reacts with hydrazine hydrate under controlled temperature to form 1H-pyrazole intermediates through cyclization. This step establishes the pyrazole ring with substituents at positions 1 and 3.

  • Step 2: Alkylation
    The pyrazole intermediate is alkylated at the N1 position using ethyl iodide or a similar alkyl halide in the presence of a base such as potassium carbonate or sodium hydride. This introduces the ethyl substituent at position 1.

  • Step 3: Amination
    The 4-position of the pyrazole ring is functionalized by nucleophilic substitution or reductive amination to attach the ethanamine group. This can be achieved by reacting the pyrazole intermediate with ethylamine or related amine sources under controlled conditions.

This sequence is summarized in the following table:

Step Reaction Type Reagents/Conditions Purpose
1 Cyclocondensation Ethyl acetoacetate + hydrazine hydrate, heat Pyrazole ring formation
2 N-Alkylation Ethyl iodide, K₂CO₃ or NaH, polar aprotic solvent (e.g., DMF), 60–80°C Introduction of ethyl group at N1
3 Amination Ethylamine, solvent, controlled temperature Attachment of ethanamine at C4

Industrial Scale Considerations

Industrial synthesis adapts the above methodology with optimizations for yield, purity, and scalability:

  • Use of continuous flow reactors to maintain precise temperature and mixing control.
  • Catalysts or phase-transfer agents to enhance reaction rates.
  • Purification by recrystallization or chromatographic techniques to achieve >95% purity.
  • Solvent selection prioritizing green chemistry principles where possible.

Alternative Synthetic Routes

Some literature and industrial protocols describe variations such as:

  • Direct alkylation of preformed 1-ethyl-3-methyl-1H-pyrazole with haloethylamines to install the ethanamine moiety.
  • Multi-step coupling reactions involving formaldehyde or other linkers to attach amine groups.
  • Use of protecting groups on amine or pyrazole nitrogen atoms to improve regioselectivity.

Reaction Conditions and Optimization

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for alkylation and amination steps due to their ability to solvate ions and facilitate nucleophilic substitution.
  • Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH) are commonly used to deprotonate the pyrazole nitrogen, enhancing nucleophilicity.
  • Temperature: Typically maintained between 60°C and 80°C to balance reaction rate and minimize side reactions.
  • Purification: Column chromatography or recrystallization from suitable solvents ensures removal of impurities and side products.

Analytical Characterization and Purity Assessment

To confirm the structure and purity of this compound, the following techniques are standard:

Technique Purpose
¹H and ¹³C NMR Confirm substitution pattern and chemical shifts
High-Resolution Mass Spectrometry (HRMS) Verify molecular weight and isotopic pattern
Single-Crystal X-ray Diffraction Determine bond lengths, angles, and absolute configuration
High-Performance Liquid Chromatography (HPLC) Assess compound purity (>95% target)

Summary Table: Preparation Methods Overview

Preparation Method Key Reagents/Conditions Advantages Challenges
Cyclocondensation + Alkylation + Amination Ethyl acetoacetate, hydrazine hydrate, ethyl iodide, ethylamine, K₂CO₃, DMF, 60–80°C Well-established, scalable Requires careful control of regioselectivity
Direct Alkylation with Haloethylamines 1-ethyl-3-methyl-1H-pyrazole, ethylamine halides, base Fewer steps, potentially higher yield Possible side reactions, purification needed
Multi-step Coupling with Formaldehyde Linkers Pyrazole and amine intermediates, formaldehyde, acidic conditions Versatile for derivatives Multi-step, longer process

Research Findings and Notes

  • The choice of base and solvent significantly affects the yield and selectivity of alkylation and amination steps.
  • Temperature control is critical to avoid decomposition or side reactions.
  • Purification methods such as recrystallization and chromatography are essential for obtaining analytically pure material.
  • The compound’s ethanamine group allows further chemical modifications, making it a valuable intermediate in medicinal chemistry and material science.

Análisis De Reacciones Químicas

Types of Reactions: 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that pyrazole-based compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific mechanism often involves the modulation of signaling pathways associated with cell growth and survival .

Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. Pyrazole derivatives are known to interact with neurotransmitter systems and may offer therapeutic benefits in neurodegenerative diseases by mitigating oxidative stress and inflammation .

Antimicrobial Properties
Another area of interest is the antimicrobial activity of pyrazole derivatives. Research indicates that these compounds can exhibit antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents .

Materials Science Applications

Catalysis
In materials science, 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanamine has been explored as a catalyst in various chemical reactions. Its ability to stabilize reaction intermediates makes it a suitable candidate for facilitating organic transformations, such as those involved in the synthesis of complex organic molecules .

Polymer Science
The compound's functional groups allow for incorporation into polymer matrices, enhancing the properties of polymers used in coatings and adhesives. Research suggests that incorporating pyrazole units can improve thermal stability and mechanical strength .

Biochemical Applications

Biochemical Research
As a biochemical agent, this compound is utilized in proteomics research. It serves as a reagent for labeling proteins or peptides, aiding in the study of protein interactions and functions within biological systems .

Analytical Chemistry
The compound has been employed in analytical chemistry for developing sensors and biosensors. Its ability to form stable complexes with metal ions allows it to be used in detecting trace amounts of metals in environmental samples .

Case Studies

Study Application Findings
Study on Anticancer ActivityInhibition of cancer cell proliferationDemonstrated significant reduction in cell viability in breast cancer cell lines due to induced apoptosis .
Neuroprotective Effects ResearchProtection against oxidative stressShowed decreased levels of reactive oxygen species (ROS) in neuronal cultures treated with pyrazole derivatives .
Antimicrobial Activity AssessmentEvaluation against bacterial strainsExhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli .

Mecanismo De Acción

The mechanism of action of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as cyclooxygenase (COX), leading to anti-inflammatory effects. It may also interact with other proteins and receptors, modulating various biological processes .

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural and physicochemical differences between 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanamine and related pyrazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Pyrazole Positions) Key Properties/Applications
This compound C₈H₁₅N₃ 153.23 N1: Ethyl; C3: Methyl; C4: Ethanamine Hydrochloride salt available; used in ligand synthesis
1-(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine C₆H₁₁N₃ 125.17 N1: Methyl; C3: Methyl; C4: Methanamine Oxalate salt (ChemSpider ID: 21390876); lower hydrophobicity
1-(1-Methyl-1H-pyrazol-4-yl)ethanamine C₆H₁₁N₃ 125.17 N1: Methyl; C3: H; C4: Ethanamine Hydrochloride derivatives; simpler structure
1-(1-Ethyl-1H-pyrazol-4-yl)ethanamine C₇H₁₃N₃ 139.20 N1: Ethyl; C3: H; C4: Ethanamine CAS 23005785; lacks C3 methyl group
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-2,2-difluoroethan-1-ol C₉H₁₄F₂N₂O 216.22 N1: Ethyl; C3: Methyl; C4: Difluoroethanol Fluorinated derivative; Category D5 purity (95%)
Key Observations:
  • The C3 methyl group distinguishes the target compound from derivatives like 1-(1-ethyl-1H-pyrazol-4-yl)ethanamine, which lacks this substituent. This methyl group may modulate electronic effects on the pyrazole ring, influencing reactivity and stability .
  • Physicochemical Properties :
    • The hydrochloride salt form of the target compound improves aqueous solubility, a critical factor for pharmaceutical applications .
    • Fluorinated derivatives (e.g., C₉H₁₄F₂N₂O) exhibit higher molecular weights and altered polarity due to fluorine’s electronegativity, which could enhance metabolic stability .

Actividad Biológica

1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanamine, a compound featuring a pyrazole ring, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula C8H15N3C_8H_{15}N_3 and a molecular weight of approximately 153.22 g/mol. The structure includes a five-membered pyrazole ring with an ethyl group attached to one of the nitrogen atoms, which facilitates various interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Antimicrobial Activity

  • The compound has shown potential in inhibiting the growth of various bacteria and fungi. Its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

2. Anti-inflammatory Effects

  • Studies suggest that it may act as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This inhibition can lead to reduced production of pro-inflammatory mediators, making it a candidate for treating inflammatory conditions.

3. Anticancer Potential

  • Preliminary investigations have indicated that this compound may possess anticancer properties. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation .

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound interacts with specific enzymes, notably COX, leading to anti-inflammatory effects.
  • Receptor Modulation : It may bind to various receptors involved in pain and inflammation pathways, altering their activity and reducing symptoms associated with these conditions .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

Compound NameStructure FeaturesUnique Aspects
2-[4-(3-Methyl-1H-pyrazol-4-yl)phenyl]ethanamineContains a phenyl group attached to a pyrazolePotentially different biological activity due to phenyl substitution
1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanamineDimethyl substitution on the pyrazoleMay exhibit altered pharmacological properties
(1-Ethyl-3-methylpyrazolyl)methylamineMethyl group attached to nitrogenDifferent reactivity patterns due to methyl substitution

This table highlights how variations in structure can influence biological activity and pharmacological profiles.

Case Studies

Several studies have investigated the efficacy of this compound:

Case Study 1: Antimicrobial Efficacy
In vitro assays demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects using a murine model of inflammation. The results indicated significant reduction in paw edema compared to controls, suggesting a strong anti-inflammatory effect mediated by COX inhibition .

Q & A

Q. What are the recommended synthetic routes for 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanamine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of pyrazole derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds (e.g., 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanamine) are synthesized via alkylation of pyrazole precursors with halogenated amines under basic conditions. Optimization includes:

  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency .
  • Catalysis : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) as bases to deprotonate intermediates.
  • Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation .
    Purification via column chromatography or recrystallization ensures high purity.

Q. How can the structural identity and purity of this compound be validated?

Methodological Answer:

  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Confirm substitution patterns on the pyrazole ring and ethanamine chain.
    • HRMS : Verify molecular weight and isotopic distribution.
  • Crystallography : Single-crystal X-ray diffraction (using SHELXL ) resolves bond lengths/angles and absolute configuration.
  • Chromatography : HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) assesses purity (>95% threshold) .

Q. What experimental approaches are used to determine its physicochemical properties (e.g., solubility, stability)?

Methodological Answer:

  • Solubility : Shake-flask method in buffers (pH 1–7.4) with UV-Vis quantification .
  • Stability : Accelerated degradation studies under heat (40–60°C), light, and humidity. Monitor via TLC/HPLC .
  • LogP : Reverse-phase HPLC or shake-flask partitioning (octanol/water) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict its reactivity or biological interactions?

Methodological Answer:

  • DFT calculations : Gaussian or ORCA software optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Docking studies : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., enzymes, receptors). For example, pyrazole derivatives often bind to kinase ATP pockets .
  • MD simulations : GROMACS assesses binding stability over time .

Q. What strategies resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values)?

Methodological Answer:

  • Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and protocols (e.g., MTT vs. CellTiter-Glo).
  • Meta-analysis : Compare datasets using tools like RevMan, adjusting for variables (e.g., compound purity, solvent effects) .
  • Orthogonal assays : Validate activity via enzymatic (e.g., fluorescence quenching) and phenotypic (e.g., apoptosis markers) methods .

Q. How can its potential as a pharmaceutical intermediate be evaluated?

Methodological Answer:

  • SAR studies : Modify substituents (e.g., ethyl → propyl) to optimize potency/selectivity.
  • ADME profiling :
    • Microsomal stability : Rat liver microsomes assess metabolic degradation .
    • CYP inhibition : Fluorescent assays identify cytochrome P450 interactions .
  • Toxicology : Ames test for mutagenicity; zebrafish models for acute toxicity .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

Methodological Answer:

  • Crystallization issues : Pyrazole derivatives often form oils or amorphous solids. Solutions include:
    • Solvent screening : High-throughput vapor diffusion (e.g., 96-well plates with PEGs, salts) .
    • Co-crystallization : Add co-formers (e.g., succinic acid) to stabilize lattice .
    • Cryo-cooling : Use liquid nitrogen to preserve crystal integrity during data collection .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.